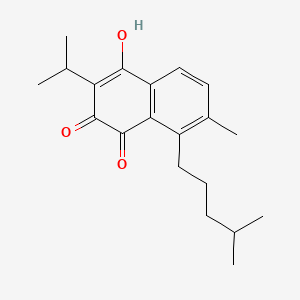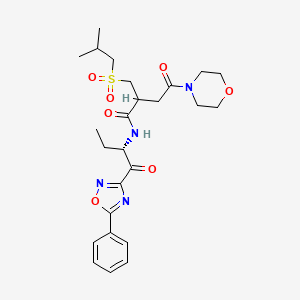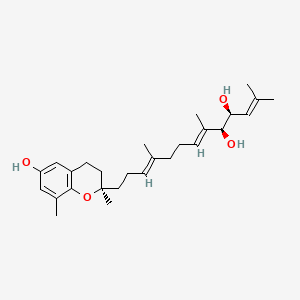![molecular formula C33H41Cl4N5O4 B1681528 3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH 206272 is a synthetic organic compound known for its role as an antagonist of neurokinin receptors 1, 2, and 3. It has been studied for its potential therapeutic applications in treating various immune system and respiratory diseases, including asthma, cough, and chronic obstructive pulmonary disease .
Preparation Methods
The synthesis of SCH 206272 involves a series of chemical reactions to create the desired molecular structure. One approach includes the stereosimplification of the piperidine region, leading to the formation of substituted cyclic ureas. This method allows for efficient synthesis and exploration of the structure-activity relationship of the compound . Industrial production methods for SCH 206272 are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
SCH 206272 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of neurokinin receptor antagonists.
Biology: It is used to investigate the role of neurokinin receptors in various physiological processes.
Industry: Its role in drug development and research makes it valuable for pharmaceutical companies.
Mechanism of Action
SCH 206272 exerts its effects by antagonizing neurokinin receptors 1, 2, and 3. These receptors are involved in various physiological processes, including the regulation of reproductive hormones and the hypothalamic-pituitary-gonadal axis . By blocking these receptors, SCH 206272 can modulate the release of hormones and other signaling molecules, leading to its therapeutic effects.
Comparison with Similar Compounds
SCH 206272 is unique in its ability to antagonize multiple neurokinin receptors simultaneously. Similar compounds include:
Substance P antagonists: These compounds specifically target neurokinin receptor 1.
Neurokinin A antagonists: These compounds specifically target neurokinin receptor 2.
Neurokinin B antagonists: These compounds specifically target neurokinin receptor 3.
SCH 206272’s ability to target all three neurokinin receptors makes it a versatile and valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C33H41Cl4N5O4 |
|---|---|
Molecular Weight |
713.5 g/mol |
IUPAC Name |
3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide |
InChI |
InChI=1S/C33H41Cl4N5O4/c1-38-31(43)18-22-5-4-11-42(33(22)45)26-8-12-41(13-9-26)14-10-27(21-6-7-28(36)29(37)17-21)30(39-46-3)20-40(2)32(44)23-15-24(34)19-25(35)16-23/h6-7,15-17,19,22,26-27H,4-5,8-14,18,20H2,1-3H3,(H,38,43)/b39-30+/t22-,27-/m1/s1 |
InChI Key |
UITMLIVWRRGLLR-SUFYPKAWSA-N |
SMILES |
CNC(=O)CC1CCCN(C1=O)C2CCN(CC2)CCC(C3=CC(=C(C=C3)Cl)Cl)C(=NOC)CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl |
Isomeric SMILES |
CNC(=O)C[C@H]1CCCN(C1=O)C2CCN(CC2)CC[C@H](C3=CC(=C(C=C3)Cl)Cl)/C(=N/OC)/CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl |
Canonical SMILES |
CNC(=O)CC1CCCN(C1=O)C2CCN(CC2)CCC(C3=CC(=C(C=C3)Cl)Cl)C(=NOC)CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCH 206272; SCH206272; SCH-206272. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















